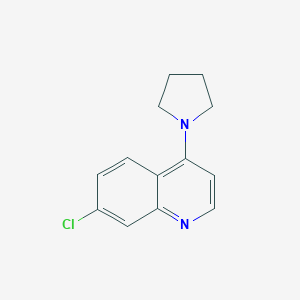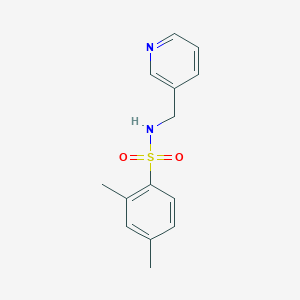
7-Chloro-4-(1-pyrrolidinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMV007363 is a compound from the Malaria Box collection, which is a set of over 400 compounds identified through phenotypic screens against the Plasmodium falciparum malaria parasite. This compound has shown significant potential in the treatment of malaria and other parasitic diseases .
Vorbereitungsmethoden
The synthesis of MMV007363 involves several steps, including the formation of a quinolone fragment. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods for MMV007363 are not widely documented, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
MMV007363 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
MMV007363 has been extensively studied for its potential in treating malaria and other parasitic diseases. It has shown activity against multiple life-cycle stages of the malaria parasite, including asexual blood, liver, gametocyte, gametes, and insect ookinete stages. Additionally, it has demonstrated activity against other pathogens, including protozoa, helminths, bacterial and mycobacterial species, and even human cancer cell lines .
Wirkmechanismus
The mechanism of action of MMV007363 involves the inhibition of key enzymes and pathways essential for the survival of the malaria parasite. It targets specific molecular pathways, disrupting the parasite’s ability to reproduce and survive within the host. The exact molecular targets and pathways are still under investigation, but the compound has shown promise in preclinical studies .
Vergleich Mit ähnlichen Verbindungen
MMV007363 is structurally similar to other compounds in the Malaria Box collection, such as MMV006704 and MMV666095. These compounds also contain a quinolone fragment and have shown activity against malaria. MMV007363 has demonstrated higher potency and selectivity in various assays, making it a unique and valuable candidate for further drug development .
Eigenschaften
Molekularformel |
C13H13ClN2 |
|---|---|
Molekulargewicht |
232.71g/mol |
IUPAC-Name |
7-chloro-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
RKVBRQUSBUXPGZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B495155.png)
![2-[(1-benzylbenzimidazol-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B495156.png)
![2-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}thio)ethanol](/img/structure/B495159.png)


![({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}thio)acetic acid](/img/structure/B495162.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine](/img/structure/B495163.png)


amine](/img/structure/B495169.png)
![2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1-[2-(2-fluorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B495170.png)

![1-ethyl-6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B495174.png)
